7,7,16-Trifluorohexadecanoic acid
Description
7,7,16-Trifluorohexadecanoic acid (C₁₆H₂₉F₃O₂) is a fluorinated derivative of palmitic acid (hexadecanoic acid), modified by the substitution of three fluorine atoms: two as a gem-difluoro group at the C-7 position and one at the terminal C-16 position (omega position) . This structural modification aims to enhance metabolic stability, particularly by blocking β-oxidation—a key pathway for fatty acid catabolism—while retaining utility in medical imaging via fluorine-18 (¹⁸F) radiolabeling .
The compound is synthesized through a convergent approach involving halofluorination and alkylation of intermediates derived from 9-decenal, followed by fluoride ion displacement of a trifluoromethanesulfonate group . Its development is driven by applications in positron emission tomography (PET) imaging to study myocardial metabolism .
Properties
CAS No. |
127947-16-4 |
|---|---|
Molecular Formula |
C16H29F3O2 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
7,7,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21) |
InChI Key |
FBKIDJHQJKMPOC-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Canonical SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Other CAS No. |
127947-16-4 |
Synonyms |
7,7,16-trifluorohexadecanoic acid 7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16 7,7,16-trifluoropalmitic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Features
The table below compares 7,7,16-trifluorohexadecanoic acid (II) with its closest analogs:
Key Findings from Comparative Studies
Metabolic Stability :
- The gem-difluoro groups at C-6 (I) or C-7 (II) effectively hinder β-oxidation, as shown in rat studies . However, the terminal fluorine at C-16 undergoes ω-oxidation, releasing fluoride ions and leading to bone accumulation—a limitation for imaging .
- Both I and II exhibit reduced myocardial uptake (~30% of palmitic acid) due to altered lipophilicity and steric effects from fluorine substitution .
Tissue Distribution :
- 16-Fluoropalmitic acid (III) shows higher initial heart uptake (65%) but rapid clearance, while I and II have lower uptake but slower clearance, suggesting partial metabolic resistance .
- Bone uptake of ¹⁸F-labeled I and II is significant (~15–20% of administered dose at 60 min), indicating metabolic defluorination .
Synthetic Efficiency :
- Radiochemical yields for ¹⁸F-labeled I and II range from 3–34% (decay-corrected), with synthesis completed in 90 minutes—a critical factor for clinical use given ¹⁸F’s short half-life (110 min) .
Comparison with Other Fluorinated Fatty Acids
- Long-Chain Perfluoroalkyl Acids (PFAAs): Compounds like tricosafluorododecanoic acid (C₁₂F₂₃COOH) and pentacosafluorotridecanoic acid (C₁₃F₂₅COOH) are environmentally persistent and toxic, unlike I and II, which are designed for medical use .
- 4,4,16-Trifluorohexadecanoic Acid: Substitution at C-4 (vs. C-7 in II) may alter membrane permeability but lacks comparative biodistribution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
